1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(4-pyrimidin-2-yloxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(19-12-4-1-2-5-12)20-13-6-8-14(9-7-13)22-16-17-10-3-11-18-16/h3,10-14H,1-2,4-9H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPITKPZOXEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidin-2-yloxy intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group (e.g., halide) with a nucleophile to form the pyrimidin-2-yloxy moiety.
Cyclohexyl intermediate synthesis: The next step involves the preparation of the cyclohexyl intermediate, which can be achieved through various methods such as hydrogenation or Grignard reactions.
Coupling reaction: The pyrimidin-2-yloxy intermediate is then coupled with the cyclohexyl intermediate under suitable conditions to form the desired product.
Urea formation: Finally, the urea functional group is introduced through a reaction with an isocyanate or a carbodiimide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is compared to 1-cyclohexyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)urea (CAS 31652-52-5), a structurally related urea derivative . Key differences include:
| Property | 1-Cyclopentyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea | 1-Cyclohexyl-3-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)urea |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₅O₂ (estimated) | C₁₃H₂₀N₄O₃ |
| Molecular Weight | ~317 g/mol | 280.32 g/mol |
| Cyclic Substituent | Cyclopentyl | Cyclohexyl |
| Pyrimidine Modification | Pyrimidin-2-yloxy (ether-linked) | 1,3-dimethyl-2,6-dioxo (pyrimidinone) |
| Urea Linkage | Connects cyclopentyl and cyclohexyl groups | Connects cyclohexyl and pyrimidinone groups |
Key Observations:
- Pyrimidine Moieties: The pyrimidin-2-yloxy group in the target compound is an ether-linked substituent, whereas CAS 31652-52-5 features a pyrimidinone ring with two ketone groups. This difference likely alters hydrogen-bonding interactions and target selectivity.
- Molecular Weight : The larger size of the target compound (~317 vs. 280 g/mol) may influence pharmacokinetic properties, such as absorption and half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
